Direct Dehydration to Isonitrile: Superior Atom Economy vs. Phosgene Routes
N-(3,3-difluorocyclobutyl)formamide enables a direct, phosgene-free dehydration to (3,3-difluorocyclobutyl)isonitrile using propylphosphonic acid anhydride (T3P) in EtOAc at reflux (77°C) [1]. This is a significant improvement over prior methods that require reacting the formamide with phosgene derivatives (e.g., triphosgene), which are highly toxic and present significant safety and handling challenges in a manufacturing setting [2]. The use of T3P provides a safer, more atom-economical, and industrially scalable alternative, reducing the purification burden associated with phosgene-based methods [1].
| Evidence Dimension | Safety and Scalability of Synthetic Route |
|---|---|
| Target Compound Data | Conversion of N-(3,3-difluorocyclobutyl)formamide to (3,3-difluorocyclobutyl)isonitrile using T3P (propylphosphonic acid anhydride) and a tertiary amine base [1]. |
| Comparator Or Baseline | Alternative method using phosgene derivatives (e.g., phosgene, diphosgene, triphosgene) [2]. |
| Quantified Difference | The T3P method avoids the use of highly toxic phosgene gas, thereby reducing safety risk and associated regulatory overhead. The product can be used directly in subsequent steps without column chromatography [1]. |
| Conditions | Synthesis of (3,3-difluorocyclobutyl)isonitrile, a key intermediate for Ivosidenib. T3P method: EtOAc, TEA, 77°C [1]. Phosgene method: as described in prior art [2]. |
Why This Matters
For procurement, selecting N-(3,3-difluorocyclobutyl)formamide over other potential starting materials enables access to a safer, more efficient, and industrially preferred synthetic route to a high-value intermediate.
- [1] Nerdinger, S. et al. (Sandoz AG). Process for the preparation of an intermediate product of ivosidenib. International Patent Application No. WO 2020/127887 A1, filed December 19, 2019, and published June 25, 2020. View Source
- [2] Mathad, V. T. et al. An Improved Process Of Preparation Of Ivosidenib. US Patent Application Publication No. US 2022/0324838 A1, filed August 10, 2020, and published October 13, 2022. View Source
